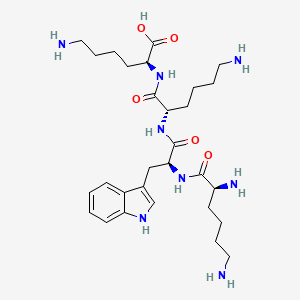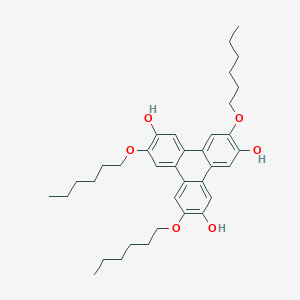
6,6'-Biquinoxaline, 2,2',3,3'-tetrakis(4-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Biquinoxaline, 2,2’,3,3’-tetrakis(4-bromophenyl)- typically involves a multi-step process. One common method is the palladium-catalyzed Buchwald-Hartwig coupling amination reaction. This reaction involves the coupling of bromophenyl groups with a biquinoxaline core under specific conditions, including the use of palladium catalysts and appropriate ligands .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6,6’-Biquinoxaline, 2,2’,3,3’-tetrakis(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced biquinoxaline compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, reduced biquinoxaline compounds, and substituted derivatives with different functional groups .
Scientific Research Applications
6,6’-Biquinoxaline, 2,2’,3,3’-tetrakis(4-bromophenyl)- has several scientific research applications:
Optoelectronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it useful in the design of chemical sensors.
Biological Research: Its potential interactions with biological molecules are being explored for applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 6,6’-Biquinoxaline, 2,2’,3,3’-tetrakis(4-bromophenyl)- involves its interaction with molecular targets through its electronic properties. The compound can participate in charge transfer interactions, which are crucial for its function in optoelectronic devices. The pathways involved include the formation of excited states and subsequent emission of light in OLEDs, as well as charge separation and transport in photovoltaic cells .
Comparison with Similar Compounds
6,6’-Biquinoxaline: The parent compound without the bromophenyl groups.
2,2’,3,3’-Tetrakis(4-methylphenyl)-6,6’-biquinoxaline: A similar compound with methyl groups instead of bromophenyl groups.
2,2’,3,3’-Tetrakis(4-chlorophenyl)-6,6’-biquinoxaline: A similar compound with chlorophenyl groups instead of bromophenyl groups.
Uniqueness: 6,6’-Biquinoxaline, 2,2’,3,3’-tetrakis(4-bromophenyl)- is unique due to the presence of bromophenyl groups, which significantly influence its electronic properties and reactivity. This makes it particularly suitable for applications in optoelectronics and material science, where specific electronic characteristics are required .
Properties
CAS No. |
330441-57-1 |
|---|---|
Molecular Formula |
C40H22Br4N4 |
Molecular Weight |
878.2 g/mol |
IUPAC Name |
6-[2,3-bis(4-bromophenyl)quinoxalin-6-yl]-2,3-bis(4-bromophenyl)quinoxaline |
InChI |
InChI=1S/C40H22Br4N4/c41-29-11-1-23(2-12-29)37-39(25-5-15-31(43)16-6-25)47-35-21-27(9-19-33(35)45-37)28-10-20-34-36(22-28)48-40(26-7-17-32(44)18-8-26)38(46-34)24-3-13-30(42)14-4-24/h1-22H |
InChI Key |
ALAOEGCDDVDTRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(C(=N5)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br)N=C2C8=CC=C(C=C8)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)
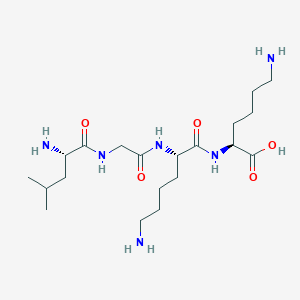
![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
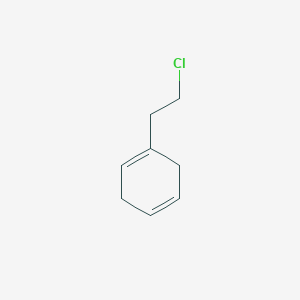
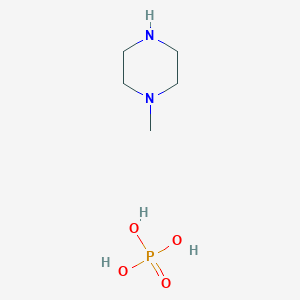

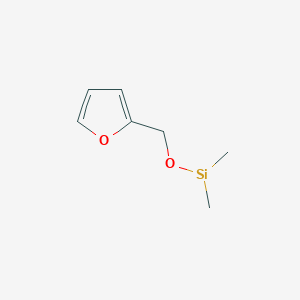

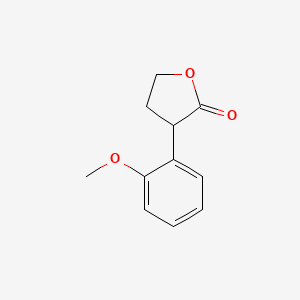
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)
